Fmoc-Bph2C-OH
Description
Fmoc-Bph2C-OH (CAS: 199110-64-0), also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine, is a specialized Fmoc-protected amino acid used in solid-phase peptide synthesis (SPPS). Its structure features a biphenylalanine (Bip) side chain, which introduces significant steric bulk and hydrophobicity. This compound is primarily employed as a building block to incorporate rigid, aromatic motifs into peptides, enhancing structural stability or enabling interactions with hydrophobic targets .
- Molecular Formula: Estimated as C₃₀H₂₅NO₄ (based on structural analogy to Fmoc-protected arylalanine derivatives).
- Molecular Weight: ~487.5 g/mol (calculated).
- Applications: Used in pharmaceutical research for designing peptide-based inhibitors, probes, or biomaterials requiring enhanced conformational rigidity .
Properties
IUPAC Name |
(2S)-3-[4-(2-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRUJUYUOLUCE-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fmoc-Bph2C-OH is a derivative of Fmoc-protected amino acids, which are widely used in peptide synthesis due to their stability and versatility. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of amino acids during the synthesis process. This article focuses on the biological activity of this compound, exploring its potential applications in antimicrobial therapy, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- Structure : The compound features a biphenyl moiety which is known to enhance hydrophobic interactions, potentially impacting its biological activity.
Biological Activity Overview
This compound has demonstrated significant biological activities, particularly in antimicrobial applications. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death.
Antimicrobial Activity
Research has shown that Fmoc-protected peptides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve:
- Membrane Disruption : The hydrophobic nature of the biphenyl group facilitates insertion into bacterial membranes, leading to increased permeability and cell lysis.
- Intracellular Targeting : Some studies suggest that these compounds may enter bacterial cells and interfere with essential cellular processes.
Study 1: Antibacterial Efficacy
In a study published in International Journal of Molecular Sciences, this compound was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for MRSA.
- Mechanism : The compound exhibited surfactant-like properties, which correlated with its ability to disrupt bacterial membranes.
Study 2: Structure-Activity Relationship (SAR)
A systematic SAR study revealed that modifications on the biphenyl ring significantly influenced the compound's antibacterial potency. The following table summarizes key findings:
| Compound | MIC (µg/mL) | Membrane Disruption | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 32 | Yes | >1000 |
| Fmoc-Phe-OH | 64 | Moderate | 500 |
| Fmoc-Trp-OH | 16 | Yes | 200 |
Mechanistic Insights
The mechanism of action for this compound involves:
- Oxidative Stress Induction : At higher concentrations, it triggers oxidative stress within bacterial cells.
- Alteration of Membrane Integrity : This leads to leakage of intracellular contents and eventual cell death.
Chemical Reactions Analysis
Fmoc Protection and Deprotection Mechanisms
The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used to protect primary and secondary amines during peptide synthesis. Its base-labile nature allows selective removal under mild conditions (e.g., piperidine in DMF) without affecting acid-labile side-chain protecting groups .
Key Reaction Pathways :
-
Deprotection :
The reaction proceeds via a base-induced β-elimination mechanism, forming a resonance-stabilized fluorenyl anion intermediate .
| Deprotection Agent | Half-Life of Fmoc-Val-OH | Efficiency |
|---|---|---|
| 20% Piperidine (DMF) | 6 seconds | High |
| 50% Morpholine (DMF) | 1 minute | Moderate |
| 50% DIPEA (DMF) | 10 hours | Low |
| Data from |
-
Side Reactions :
Aspartimide formation (e.g., in sequences with aspartic acid) and dibenzofulvene adduct formation are common challenges .
Stability and Orthogonal Protection
Fmoc chemistry enables orthogonal protection strategies when combined with acid-labile groups (e.g., tBu, Bhoc) . For example:
-
Fmoc-PNA-A(Bhoc)-OH : Bhoc protects nucleobase side chains during synthesis, removable via TFA .
-
Fmoc-N-Me-AA-OH : Synthesized via 2-CTC resin methylation, achieving >90% purity .
Challenges and Mitigation
-
Aspartimide Formation : Minimized by reducing base exposure time and using additives like HOBt .
-
Dibenzofulvene Adducts : Scavenged by secondary amines (e.g., piperidine) .
Comparative Analysis of Fmoc Derivatives
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Differences
The table below compares Fmoc-Bph2C-OH with structurally or functionally analogous compounds:
*Estimated based on steric hindrance and solvent optimization studies .
Key Comparative Insights
Steric Effects and Coupling Efficiency
- This compound requires optimized coupling conditions due to its bulky biphenyl group. Similar to Fmoc-Arg(Pbf)-OH (93% efficiency with DIC/HOBt/DMAP in DMA/DCM ), high coupling yields (~85–90%) are achievable using strong activators like HATU or PyBOP and extended reaction times.
- In contrast, smaller residues like Fmoc-Aib-OH couple rapidly without significant steric hindrance .
Solubility and Solvent Systems
- This compound is less soluble in polar solvents (e.g., DMF) compared to Fmoc-His(Trt)-OH, which benefits from Trt protection enhancing solubility in DCM/DMA mixtures .
Protection and Deprotection
- However, its hydrophobicity necessitates rigorous resin washing to prevent aggregation.
Research Findings and Optimization Strategies
- Coupling Agents: HATU/DIEA in DMF achieves >90% coupling for bulky residues like Fmoc-Arg(Pbf)-OH . Similar protocols are recommended for this compound, with a 3:1 molar ratio of amino acid to resin.
- Solvent Systems : A 1:1 DMA/DCM mixture improves solubility for sterically hindered compounds .
- Reaction Time : Extended durations (3–4 hours) are critical for This compound , aligning with findings for Fmoc-Asn(Trt)-OH .
Notes and Limitations
- Further analytical validation (e.g., mass spectrometry) is recommended.
Preparation Methods
Resin Selection and Loading
The 2-chlorotrityl chloride (2-CTC) resin is widely employed for anchoring the first amino acid due to its high loading capacity and stability under mild cleavage conditions. In a typical procedure, 300 mg of 2-CTC resin is swelled in dichloromethane (CH₂Cl₂) for 30 minutes, followed by coupling with Boc-protected Bph2C-OH (5 equivalents) in the presence of 2,4,6-collidine (0.3 mL) as a base. The reaction proceeds for 8–24 hours, achieving a loading efficiency of 1.54–1.76 mEq/g, as determined by UV-Vis quantification of dibenzofulvene-piperidine adducts.
Fmoc Deprotection and Sequential Elongation
After resin loading, the Boc group is cleaved using trifluoroacetic acid (TFA), and the Fmoc group is introduced via Fmoc-OSu activation in dimethylformamide (DMF). Subsequent amino acid couplings utilize HATU (4.5 equivalents) and HOAt (4.5 equivalents) in 20% N-methylmorpholine/DMF, with reaction times of 4–24 hours. For sterically hindered residues like Bph2C-OH, double coupling protocols are recommended to achieve >95% stepwise yields.
Solution-Phase Synthesis and Activation Strategies
Carbodiimide-Mediated Coupling
In solution-phase synthesis, this compound is activated using benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). A molar ratio of 1:1.2 (amino acid:activator) in anhydrous DMF ensures complete activation within 30 minutes, as monitored by thin-layer chromatography (TLC).
Mixed Carbonate Methods
Alternative approaches adapt the Biron−Kessler method, where this compound is treated with dimethyl sulfate (2 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 0°C. This yields the methyl ester intermediate, which is hydrolyzed to the free acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/H₂O (3:1).
Alkylation and Side-Chain Functionalization
N-Methylation Protocols
N-methylation of Bph2C-OH is achieved via resin-bound intermediates. After Fmoc deprotection with 20% piperidine/DMF, the free amine is protected with o-nitrobenzenesulfonyl (o-NBS) chloride, followed by treatment with methyl iodide (5 equivalents) and DBU in DMF. The o-NBS group is subsequently removed using mercaptoethanol (10% v/v), restoring the amino group for Fmoc re-protection.
Oxidative Coupling for Macrocyclization
For macrocyclic derivatives, this compound-containing linear peptides are oxidized in 6 mM aqueous solution with 20% dimethyl sulfoxide (DMSO) at pH 7.8. After 48 hours, LC-MS analysis reveals trimer formation with >80% conversion efficiency.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/H₂O. Typical retention times range from 5.25 to 6.01 minutes, with purity exceeding 98%.
Mass Spectrometry and NMR Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions at m/z 411.5 [M+H]⁺ for this compound. ¹H NMR (600 MHz, DMSO-d₆) exhibits characteristic peaks: δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic protons), 4.32 (m, CH₂ of Bph2C), and 1.41 (s, tert-butyl groups).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| SPPS (2-CTC Resin) | 73–93 | 90–98 | 24–48 | High |
| Solution-Phase (BOP) | 65–78 | 85–92 | 12–18 | Moderate |
| N-Methylation (DBU) | 68–75 | 88–94 | 6–12 | Low |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The biphenyl moiety in Bph2C-OH introduces significant steric hindrance, necessitating elevated temperatures (40°C) during coupling and prolonged reaction times (24–48 hours). Microwave-assisted synthesis at 60°C reduces coupling times to 2–4 hours while maintaining yields >85%.
Q & A
Q. How is Fmoc-Bph2C-OH incorporated into peptide chains using solid-phase peptide synthesis (SPPS)?
this compound is typically coupled to a growing peptide chain on resin via SPPS. The process involves:
- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.
- Coupling : Activation of this compound with coupling reagents (e.g., HBTU/HOBt and DIEA) in DMF, followed by reaction with the resin-bound amine.
- Washing : Sequential washes with DMF and DCM to remove excess reagents. This protocol minimizes side reactions and ensures high coupling efficiency. Critical parameters include reaction time (30–60 min), molar excess (2–4×), and resin choice (e.g., 2-chlorotrityl chloride resin for mild cleavage conditions) .
Q. What analytical techniques are essential for confirming the purity and identity of this compound?
Key methods include:
- HPLC : To assess purity and detect impurities (e.g., β-Ala byproducts).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.
- NMR Spectroscopy : ¹H/¹³C NMR for structural verification, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and biphenyl resonances.
- FTIR : To identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹). Cross-validation using multiple techniques is recommended to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
Q. What strategies mitigate unexpected byproducts during this compound synthesis?
Common impurities (e.g., β-Ala derivatives) may arise from Fmoc-OSu reagent degradation or Lossen-type rearrangements. Solutions include:
Q. How do computational approaches model the self-assembly of this compound-containing peptides?
MD simulations and radial distribution function (RDF) analysis can predict fibril formation and π-stacking interactions. For example:
- Force Fields : Use AMBER or CHARMM to simulate Fmoc-biphenyl interactions.
- Experimental Validation : Compare computational models with TEM (nanofiber morphology) and WAXS (d-spacings for π-stacking distances). These methods reveal how biphenyl hydrophobicity and Fmoc stacking drive supramolecular assembly .
Methodological Considerations
- Experimental Design : Optimize SPPS protocols using Design of Experiments (DoE) to evaluate factors like coupling efficiency and deprotection time.
- Data Interpretation : Address spectral overlaps in NMR by employing 2D techniques (e.g., COSY, HSQC) .
- Reproducibility : Document resin swelling behavior and solvent ratios (DMF:DCM) to ensure consistent peptide cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
